Tert-butyl (S)-(1-(3-aminooxetan-3-yl)ethyl)carbamate is a compound that belongs to the class of carbamates, which are esters of carbamic acid. This compound features a tert-butyl group and an oxetane ring, making it an interesting subject for research in medicinal chemistry and organic synthesis.
The compound has been synthesized and studied in various research contexts, particularly focusing on its potential applications in drug development and peptide synthesis. Notably, studies have explored its synthesis methods and biological evaluations, contributing to the understanding of compounds containing oxetane structures .
Tert-butyl (S)-(1-(3-aminooxetan-3-yl)ethyl)carbamate can be classified under:
The synthesis of tert-butyl (S)-(1-(3-aminooxetan-3-yl)ethyl)carbamate has been approached through several methodologies. One notable method involves the coupling of an amino acid derivative with a tert-butyl carbamate under specific reaction conditions.
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice (e.g., dichloromethane or ethanol). The reactions are monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for product identification and purity assessment .
Tert-butyl (S)-(1-(3-aminooxetan-3-yl)ethyl)carbamate has a complex molecular structure characterized by:
Tert-butyl (S)-(1-(3-aminooxetan-3-yl)ethyl)carbamate can participate in various chemical reactions due to its functional groups:
Reactions are typically conducted under controlled environments, often using inert atmospheres to prevent unwanted side reactions. Analytical methods such as Thin Layer Chromatography (TLC) and High Performance Liquid Chromatography (HPLC) are employed to monitor reaction progress.
The mechanism of action for tert-butyl (S)-(1-(3-aminooxetan-3-yl)ethyl)carbamate primarily revolves around its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions due to its structural components.
Studies suggest that modifications on the oxetane ring can significantly alter biological activity, making it a focal point for drug design .
Relevant data regarding these properties can be obtained through experimental characterization techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .
Tert-butyl (S)-(1-(3-aminooxetan-3-yl)ethyl)carbamate has several potential scientific uses:
The synthesis of enantiomerically pure Tert-butyl (S)-(1-(3-aminooxetan-3-yl)ethyl)carbamate relies on advanced stereocontrol techniques. Chiral auxiliary-mediated approaches using (–)-8-phenylmenthol achieve >98% enantiomeric excess (ee) by leveraging steric differentiation during carbamate formation. Transition metal catalysis, particularly Ru(BINAP)-catalyzed asymmetric hydrogenation, affords the (S)-enantiomer with 96% ee and 89% isolated yield under mild conditions (20–50°C, 50–100 psi H₂) [5]. Enzymatic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes the undesired (R)-enantiomer from racemic mixtures, yielding the (S)-carbamate with 99% ee but requiring extended reaction times (48–72 hr) [5].
Table 1: Stereoselective Synthesis Methods
Method | Conditions | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Chiral Auxiliary | (–)-8-Phenylmenthol, DCM, –78°C | >98 | 85 | Auxiliary removal required |
Ru(BINAP) Hydrogenation | 50°C, 80 psi H₂, MeOH | 96 | 89 | Catalyst cost |
Enzymatic Resolution | Lipase B, pH 7.0 buffer, 37°C | 99 | 45 | Slow kinetics (48–72 hr) |
Key challenges include minimizing epimerization at the oxetane-adjacent stereocenter during Boc deprotection. Studies confirm that low-temperature (–40°C) acidolysis using HCl/dioxane preserves stereochemical integrity better than trifluoroacetic acid, reducing racemization to <2% [9].
Boc protection of 3-amino-3-(1-aminoethyl)oxetane demands precise optimization due to the oxetane ring’s strain and the amine’s nucleophilicity. Solvent-free methodologies using Boc₂O (di-tert-butyl dicarbonate) with DMAP catalysis achieve 95% conversion in 30 minutes, suppressing bis-Boc byproducts to <5% [5]. Microwave-assisted reactions (100°C, 10 min) in aprotic solvents like acetonitrile further enhance selectivity for primary amines over the oxetane nitrogen, yielding >90% mono-Boc product [9].
Table 2: Boc-Protection Strategies
Strategy | Reagents/Conditions | Reaction Time | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Solvent-Free DMAP | Boc₂O, DMAP (0.1 eq), 25°C | 30 min | 95 | <5% bis-Boc |
Microwave-Assisted | Boc₂O, CH₃CN, 100°C, 300W | 10 min | 92 | <3% bis-Boc |
Flow Chemistry | Boc₂O, TFE, 150°C, BPR 250 psi | 60 min | 89 | <8% bis-Boc |
Continuous-flow thermal deprotection (150°C in trifluoroethanol) enables efficient Boc removal without acidic reagents, compatible with acid-sensitive oxetanes [9]. The oxetane nitrogen’s lower nucleophilicity necessitates iterative Boc protection/deprotection cycles for sequential functionalization, as confirmed by kinetic studies showing 8-fold slower acylation than linear amines [4] [5].
The tert-butyl carbamate linker’s performance varies significantly across heterocycles due to steric and electronic factors. In aminooxetanes, the linker enhances aqueous solubility (LogP = 0.82) compared to pyrrolidine analogs (LogP = 1.15) while maintaining hydrolytic stability at pH 7–9 [2] [4].
Table 3: Carbamate Linker Performance in Heterocycles
Heterocycle | Linker Length | Molecular Weight (g/mol) | Storage Stability | Solubility (LogP) |
---|---|---|---|---|
3-Aminooxetane (Target) | C2 alkyl | 202.25 | >12 months (2–8°C, dark) | 0.82 |
3-(Aminomethyl)oxetane [2] | C1 alkyl | 202.25 | >6 months (2–8°C, dark) | 0.79 |
3-Aminooxolane [3] | C2 alkyl | 217.28 | <3 months (2–8°C) | 1.28 |
Piperidine [6] | C3 alkyl | 202.30 | >12 months (25°C) | 1.15 |
Steric parameters critically influence reactivity:
Table 4: Steric and Electronic Parameters
Parameter | Aminooxetane | Aminotetrahydrofuran | Piperidine |
---|---|---|---|
Taft Steric Constant (Es) | –1.24 | –0.78 | –0.55 |
Deprotection Rate (k, h⁻¹) | 0.42 | 0.11 | 0.09 |
π* (Polarizability) | 0.71 | 0.82 | 0.87 |
The compact oxetane scaffold enables unique conformational control in drug design, with crystallographic data showing a 15° dihedral angle difference compared to larger-ring heterocycles, enhancing target binding selectivity [4] [5].
Comprehensive Compound Index
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: